

Toxicological profile of "Tris(3-isopropylphenyl) phosphate"

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Compound of Interest

Compound Name: *Tris(3-isopropylphenyl) phosphate*

Cat. No.: *B1615467*

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Toxicological Profile of Tris(3-isopropylphenyl) phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data presented in this guide primarily pertains to commercial mixtures of isopropylated triphenyl phosphates (IPP), which contain **Tris(3-isopropylphenyl) phosphate** (CAS No. 72668-27-0) as a component. Data on the specific, isolated **Tris(3-isopropylphenyl) phosphate** isomer is limited in publicly available literature. Therefore, the toxicological profile of the commercial mixtures is presented as a surrogate to inform on the potential hazards of **Tris(3-isopropylphenyl) phosphate**.

Introduction

Tris(3-isopropylphenyl) phosphate is an organophosphate ester used as a flame retardant and plasticizer. It is a component of commercial isopropylated triphenyl phosphate (IPP) mixtures, which are utilized in a variety of applications, including plastics, electronics, and building materials. Due to its widespread use, there is a potential for human exposure, necessitating a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the available toxicological data for IPP mixtures, with a focus on key endpoints relevant to human health risk assessment.

Physicochemical Properties

Property	Value	Reference
Chemical Name	Tris(3-isopropylphenyl) phosphate	
CAS Number	72668-27-0	
Molecular Formula	C ₂₇ H ₃₃ O ₄ P	
Molecular Weight	452.52 g/mol	
Appearance	Yellow waxy solid	[1]
Log Kow (estimated)	~6.1	

Toxicological Data

The following sections summarize the available toxicological data for isopropylated triphenyl phosphate (IPP) mixtures.

Acute Toxicity

Data on the acute toxicity of specific isopropylated triphenyl phosphate isomers is limited. However, studies on commercial mixtures and related compounds suggest low acute toxicity via the oral and dermal routes.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>15.8 g/kg bw (for Tri-ortho-isopropylphenyl phosphate)	[1]
LD50	Rabbit	Dermal	>7.9 g/kg bw (for Tri-ortho-isopropylphenyl phosphate)	[1]

Genotoxicity

Several in vitro and in vivo genotoxicity studies have been conducted on commercial IPP formulations. The available data suggests that these mixtures are not genotoxic.[\[2\]](#)

Assay	Test System	Results	Reference
Ames Test	Salmonella typhimurium	Negative	[2]
DNA Damage and Repair	Negative	[2]	
Gene Mutation Assay	Negative	[2]	
Chromosome Aberration Test	Negative	[2]	
Mammalian Cell Transformation Assay	Negative	[2]	
In vivo Chromosome Aberration	Negative	[2]	
In vivo Micronucleus Assay	Negative	[2]	
In vivo Sister Chromatid Exchange	Negative	[2]	

Reproductive and Developmental Toxicity

Studies in Sprague Dawley rats have shown that exposure to IPP mixtures can lead to reproductive and developmental toxicity.

Study	Species	Dosing	Key Findings	Reference
Perinatal Study	Sprague Dawley Rat	0, 1000, 3000, 10,000, 15,000, or 30,000 ppm in feed from gestation day 6 to postnatal day 56	Perturbed reproductive performance in all IPP exposure groups. Decreased number of live pups at ≥ 3000 ppm. Reduced pup survival at all exposure levels. Delays in pubertal endpoints and reduced cholinesterase activity in offspring starting at 1000 ppm.	[3]

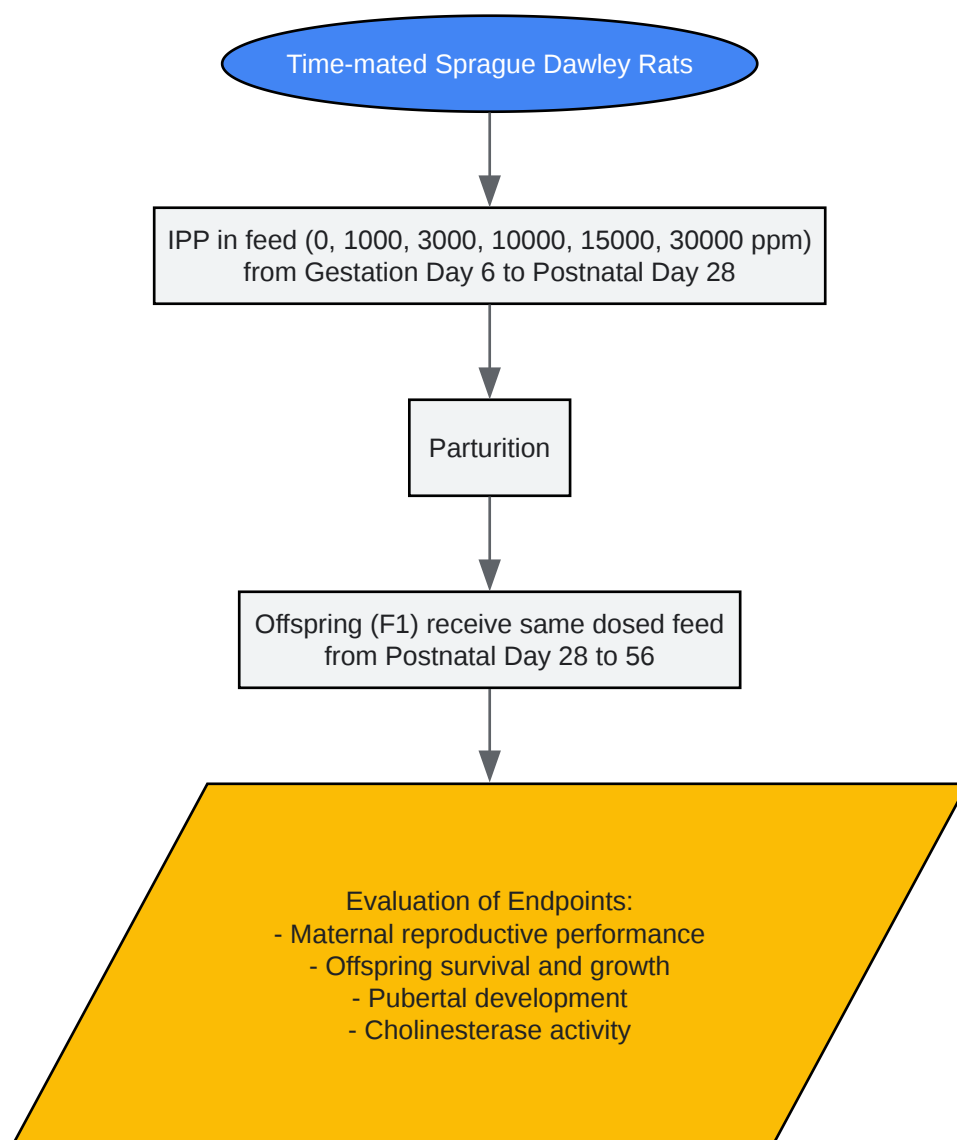
Neurotoxicity

The potential for organophosphate-induced delayed neurotoxicity (OPIDN) is a key concern for organophosphate esters. Studies in hens, the standard model for OPIDN, indicate that commercial isopropylated triaryl phosphates are much less potent than other neurotoxic organophosphates like tricresyl phosphate (TCP). Most commercial IPP mixtures did not induce acute OPIDN at a limit dose of 2000 mg/kg.[4] However, signs of OPIDN were reported in hens administered o-isopropylphenyl diphenyl phosphate at a dose of 1000 mg/kg bw/day.[5]

Experimental Protocols

Reproductive and Developmental Toxicity Study in Rats (Based on Witchey et al., 2022)

- Test Guideline: The study design is consistent with principles outlined in OECD Test Guideline 416 (Two-Generation Reproduction Toxicity) and OECD Test Guideline 426 (Developmental Neurotoxicity Study).
- Test Substance: Isopropylated phenyl phosphate (IPP) mixture.
- Species and Strain: Time-mated Hsd:Sprague Dawley® SD® rats.
- Administration Route: Dietary, via dosed feed.
- Dosage Levels: 0, 1000, 3000, 10,000, 15,000, or 30,000 ppm.
- Exposure Period: From gestation day (GD) 6 through postnatal day (PND) 28 for the dams. Offspring were provided the same dosed feed from PND 28 to PND 56.
- Observations and Endpoints:
 - Maternal: Body weight, organ weights, reproductive performance (e.g., number of live pups).
 - Offspring: Body weight, pup survival, pubertal development (e.g., age at vaginal opening and balanopreputial separation), and cholinesterase enzyme activity.
- Workflow Diagram:



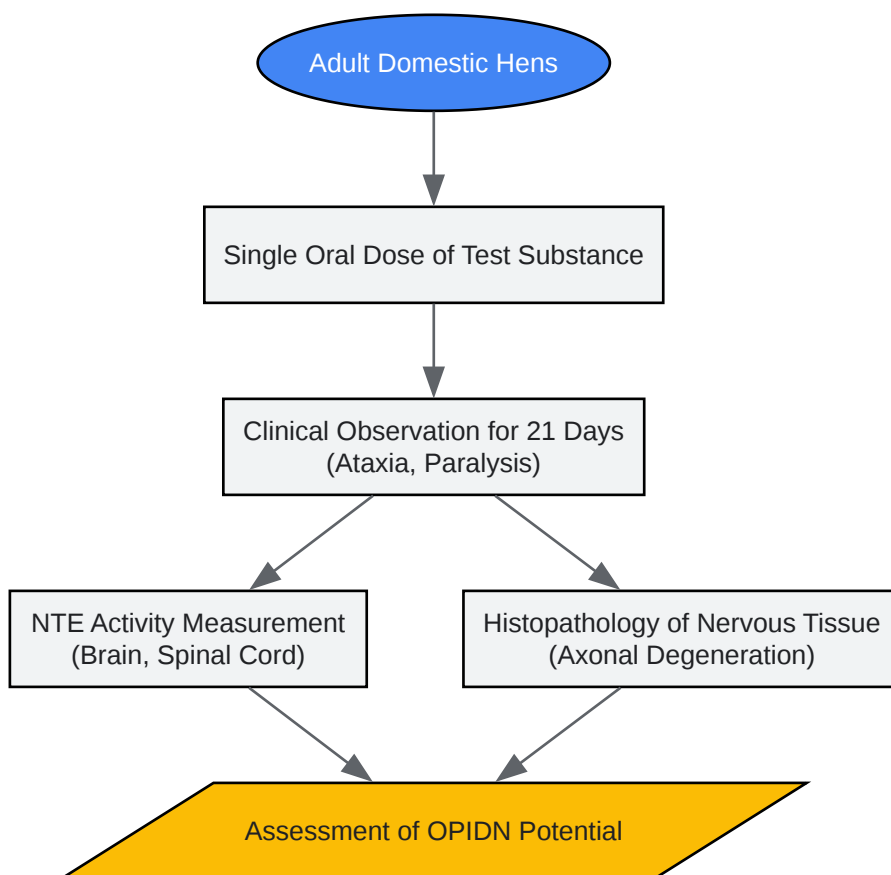
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Reproductive and Developmental Toxicity Study Workflow

Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Study in Hens (General Protocol)

- Test Guideline: Based on OECD Test Guideline 418 (Delayed Neurotoxicity of Organophosphorus Substances Following Acute Exposure).
- Test Substance: Commercial isopropylated triaryl phosphate mixtures.

- Species: Adult domestic hens, the model of choice for OPIDN studies.
- Administration Route: Typically oral gavage.
- Dosage Levels: A limit dose of 2000 mg/kg is often used for screening.
- Observations and Endpoints:
 - Clinical signs of neurotoxicity (e.g., ataxia, paralysis) observed for at least 21 days.
 - Histopathological examination of nervous tissues (brain, spinal cord, peripheral nerves) for axonal degeneration.
 - Measurement of neuropathy target esterase (NTE) inhibition in the brain and spinal cord.
- Workflow Diagram:



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OPIDN Study Workflow in Hens

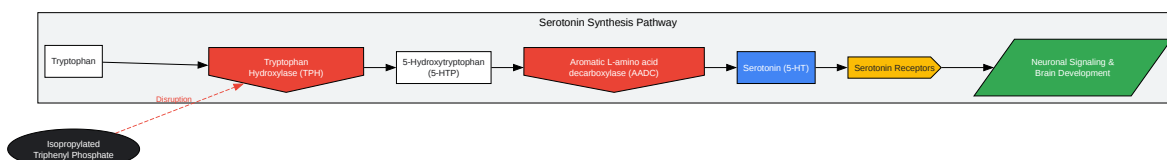
Mechanisms of Toxicity and Signaling Pathways

Emerging research suggests that isopropylated triphenyl phosphates and other organophosphate flame retardants may exert their toxic effects through various mechanisms beyond cholinesterase inhibition. Two prominent pathways that have been identified are the disruption of the serotonergic system and antagonism of the thyroid hormone receptor.

Disruption of the Serotonergic System

Studies have indicated that organophosphate flame retardants can interfere with the synthesis and signaling of serotonin, a critical neurotransmitter for brain development and function. This disruption can occur through the alteration of tryptophan metabolism.

- Signaling Pathway Diagram:



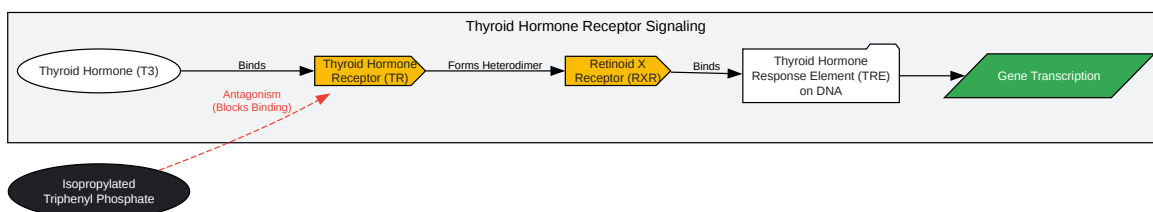
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Disruption of Serotonin Synthesis by IPP

Thyroid Hormone Receptor Antagonism

There is evidence to suggest that some organophosphate flame retardants can act as antagonists to the thyroid hormone receptor, thereby interfering with normal thyroid hormone signaling, which is crucial for development and metabolism.

- Signaling Pathway Diagram:



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Thyroid Hormone Receptor Antagonism by IPP

Summary and Conclusion

The toxicological profile of **Tris(3-isopropylphenyl) phosphate** is primarily informed by studies on commercial isopropylated triphenyl phosphate (IPP) mixtures. The available data indicates that these mixtures have low acute toxicity but may pose a risk for reproductive and developmental effects at high doses. The potential for organophosphate-induced delayed neurotoxicity appears to be low for most commercial mixtures at typical screening doses. Emerging mechanistic data suggest that IPPs may exert toxicity through non-cholinergic pathways, including disruption of the serotonergic system and thyroid hormone signaling.

Further research is needed to elucidate the toxicological profile of the specific **Tris(3-isopropylphenyl) phosphate** isomer and to fully understand the mechanisms underlying the observed toxicities of IPP mixtures. This will be crucial for a comprehensive human health risk assessment.

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